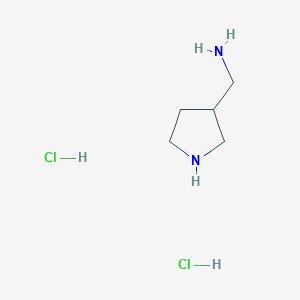
(2S)-2-(dimethylamino)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(dimethylamino)propanamide hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is a derivative of propanamide, featuring a dimethylamino group attached to the second carbon atom The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)propanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-aminopropanoic acid.
Amidation Reaction: The amino group of (S)-2-aminopropanoic acid is reacted with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form (2S)-2-(dimethylamino)propanamide.
Formation of Hydrochloride Salt: The resulting (2S)-2-(dimethylamino)propanamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary or secondary amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
(2S)-2-(dimethylamino)propanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amides and amines.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(dimethylamino)propanamide hydrochloride: The enantiomer of the compound with different stereochemistry.
N,N-dimethylpropanamide: Lacks the stereochemistry and hydrochloride salt form.
2-(dimethylamino)acetamide: Similar structure but with a shorter carbon chain.
Uniqueness
(2S)-2-(dimethylamino)propanamide hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The hydrochloride form enhances its solubility, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
CAS No. |
486414-38-4 |
|---|---|
Molecular Formula |
C5H13ClN2O |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(5(6)8)7(2)3;/h4H,1-3H3,(H2,6,8);1H/t4-;/m0./s1 |
InChI Key |
BYGMWMWOCFXHGU-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N(C)C.Cl |
Canonical SMILES |
CC(C(=O)N)N(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



